6-(piperazin-1-yl)-9H-purin-2-amine hydrochloride
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Overview
Description
6-(piperazin-1-yl)-9H-purin-2-amine hydrochloride is a heterocyclic compound that features a piperazine ring attached to a purine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperazin-1-yl)-9H-purin-2-amine hydrochloride typically involves the following steps:
Formation of the Purine Scaffold: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Attachment of the Piperazine Ring: The piperazine moiety is introduced via nucleophilic substitution reactions, where the purine scaffold reacts with piperazine under basic conditions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(piperazin-1-yl)-9H-purin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in inert atmospheres.
Substitution: Various alkylating agents; reactions are carried out under basic or acidic conditions depending on the desired product.
Major Products
Oxidation: Oxidized derivatives of the purine and piperazine rings.
Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.
Substitution: Functionalized derivatives with different substituents on the piperazine ring.
Scientific Research Applications
6-(piperazin-1-yl)-9H-purin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(piperazin-1-yl)-9H-purin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit enzyme activity or alter receptor signaling, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: Another heterocyclic compound with a piperazine ring, known for its antibacterial activity.
Piperazine-containing drugs: Such as trimetazidine, ranolazine, and aripiprazole, which have various therapeutic applications.
Uniqueness
6-(piperazin-1-yl)-9H-purin-2-amine hydrochloride is unique due to its specific purine-piperazine structure, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
6-piperazin-1-yl-7H-purin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N7.ClH/c10-9-14-7-6(12-5-13-7)8(15-9)16-3-1-11-2-4-16;/h5,11H,1-4H2,(H3,10,12,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKCCPPUHBEDQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC3=C2NC=N3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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